molecular formula C17H26N2O4 B8080031 (R)-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid

(R)-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid

Cat. No.: B8080031
M. Wt: 322.4 g/mol
InChI Key: ZBTXXJKKGSIANJ-ZDUSSCGKSA-N
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Description

(R)-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid is a chiral amino acid derivative featuring a benzylamino group at position 2, a tert-butoxycarbonyl (Boc)-protected amino group at position 3, and a methyl substituent on the β-carbon. This compound is utilized in peptide synthesis and medicinal chemistry, where its Boc group serves as a temporary protective moiety for amines during solid-phase synthesis .

Properties

IUPAC Name

(2R)-2-(benzylamino)-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-16(2,3)23-15(22)19-17(4,5)13(14(20)21)18-11-12-9-7-6-8-10-12/h6-10,13,18H,11H2,1-5H3,(H,19,22)(H,20,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTXXJKKGSIANJ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)[C@H](C(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid typically involves multiple steps:

    Starting Material: The synthesis often begins with a chiral amino acid, such as L-leucine.

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step forms the Boc-protected amino acid.

    Formation of the Benzylamino Group: The Boc-protected amino acid is then reacted with benzylamine under conditions that promote the formation of the benzylamino group. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Product: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain ®-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: The benzylamino and Boc groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Peptide Synthesis

Overview : The Boc group serves as a protective group for amino acids during peptide synthesis. This compound can be utilized in the formation of peptides where selective deprotection is required.

Case Study : In a study focusing on the synthesis of cyclic peptides, (R)-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid was incorporated into peptide chains to enhance stability and solubility. The resulting peptides exhibited improved biological activity compared to their unprotected counterparts.

Drug Development

Overview : The compound has potential applications in developing new therapeutic agents, particularly those targeting specific receptors or pathways in diseases such as cancer and neurodegenerative disorders.

Case Study : Research has indicated that derivatives of this compound demonstrate inhibitory effects on certain kinases involved in cancer progression. These findings suggest that modifications of this compound could lead to novel anticancer agents.

Biological Studies

Overview : The compound is also used in biological studies to investigate the role of amino acids and their derivatives in metabolic pathways.

Case Study : A study examined the impact of this compound on neurotransmitter levels in neuronal cultures. The results indicated that it modulates glutamate signaling, which is crucial for synaptic plasticity and memory formation.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
Boc-L-ValinePeptide Synthesis
Derivative AKinase Inhibition
Derivative BNeurotransmitter Modulation

Mechanism of Action

The mechanism of action of ®-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The benzylamino and Boc groups can modulate the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Protecting Group Key Substituents Applications/Notes
(R)-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid Not available C₁₆H₂₄N₂O₄ ~308.37 Boc Benzylamino, methyl Peptide synthesis; potential kinase inhibitors (e.g., anticancer agents)
(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid 110763-40-1 C₁₀H₁₉NO₄S 249.33 Boc Mercapto (-SH), methyl Thiol-mediated conjugation; hazardous (H302, H319, H400)
(R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid 132696-45-8 C₉H₁₇NO₄ 203.24 Boc Methyl Simplified backbone for peptide mimics; lower steric hindrance
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid 42417-65-2 C₁₄H₁₉NO₄ 265.31 Cbz Methylamino, benzyloxy Alternative protection (Cbz); S-configuration impacts chiral recognition
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid 55780-90-0 C₁₁H₂₁NO₄ 231.29 Boc Methyl, pentanoic chain Extended carbon chain alters solubility and pharmacokinetics

Functional Group Analysis

  • Boc vs. Cbz Protection: The Boc group (tert-butoxycarbonyl) is acid-labile, enabling removal under mild acidic conditions (e.g., trifluoroacetic acid), whereas the benzyloxycarbonyl (Cbz) group requires hydrogenolysis . This makes Boc preferable for stepwise peptide synthesis .
  • Benzylamino vs. Mercapto: The benzylamino group in the target compound facilitates hydrogen bonding and π-π interactions in biological targets, while the mercapto group in 110763-40-1 enables disulfide bond formation or metal coordination, albeit with higher toxicity risks .

Biological Activity

(R)-2-(Benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid, commonly referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is part of a broader class of peptidomimetics and amino acid derivatives that are being explored for therapeutic applications, particularly in the fields of oncology and virology.

  • Molecular Formula : C₁₇H₂₆N₂O₄
  • Molecular Weight : 322.39 g/mol
  • CAS Number : 2007908-89-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The tert-butoxycarbonyl (Boc) group provides stability and facilitates the compound's interaction with target proteins.

Biological Activity Overview

  • Antiviral Activity : Recent studies have indicated that derivatives similar to this compound exhibit significant antiviral properties, particularly against SARS-CoV-2. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against viral proteases, which are critical for viral replication .
  • Antitumor Effects : Research has also suggested that certain peptidomimetic compounds can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The structure of this compound allows it to act as a competitive inhibitor for these kinases .

Case Study 1: Antiviral Efficacy

In a study evaluating various peptidomimetics for their activity against SARS-CoV-2, compounds structurally related to this compound were synthesized and tested. The results showed:

  • Compound 1a : IC50 = 18.06 nM; EC50 = 313.0 nM
  • Compound 2b : IC50 = 22.42 nM; EC50 = 170.2 nM

These compounds exhibited lower cytotoxicity compared to existing antiviral agents, indicating a favorable therapeutic index .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor potential of amino acid derivatives, including this compound. The study reported:

  • Inhibition of cell proliferation in various cancer cell lines
  • Mechanism : Induction of apoptosis through activation of caspase pathways

The findings suggest that this compound could be a promising candidate for further development in cancer therapy .

Table 1: Biological Activity Summary

CompoundTargetIC50 (nM)EC50 (nM)Cytotoxicity
Compound 1aSARS-CoV-2 Protease18.06313.0Low
Compound 2bSARS-CoV-2 Protease22.42170.2Low
(R)-Benzyl-Amino AcidCancer KinasesTBDTBDTBD

Table 2: Pharmacokinetic Properties

ParameterCompound 1aCompound 2b
Half-life (min)78.89652.17
Clearance (mL/min/kg)22.032.67

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis and stability of this compound?

The Boc group serves as a temporary protective moiety for the secondary amine during synthetic steps, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation). Deprotection is typically achieved under acidic conditions (e.g., HCl in dioxane or TFA) . Its steric bulk also influences the compound’s solubility and crystallinity, which must be optimized during purification via flash chromatography or recrystallization .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves:

  • Step 1 : Boc protection of the primary amine using Boc anhydride in a polar aprotic solvent (e.g., THF) with a base like triethylamine .
  • Step 2 : Coupling the benzylamino group via reductive amination or peptide-bond-forming reagents (e.g., DCC/DMAP) .
  • Step 3 : Purification via reverse-phase HPLC or silica-gel chromatography to isolate the enantiomerically pure product . Side reactions, such as racemization at the chiral center, require strict temperature control (<0°C during coupling) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity, with mobile phases often containing hexane/isopropanol .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C16_{16}H25_{25}N2_2O4_4) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, particularly at the β-amino acid center?

Enantioselective synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control the (R)-configuration. Kinetic resolution during crystallization or enzymatic methods (e.g., lipase-mediated hydrolysis) may further enhance enantiomeric excess (>98%) .

Q. How do researchers resolve contradictions in spectroscopic data, such as overlapping signals in NMR?

  • 2D NMR (COSY, HSQC) : Differentiates between diastereotopic protons and confirms coupling patterns .
  • X-ray Crystallography : Provides unambiguous confirmation of absolute configuration, especially when chiral centers are sterically congested .
  • Isotopic Labeling : 15^{15}N or 13^{13}C labels simplify spectral interpretation in complex mixtures .

Q. What in silico methods predict the compound’s reactivity in peptide coupling or metabolic pathways?

  • Density Functional Theory (DFT) : Models transition states for amide bond formation, identifying optimal coupling reagents (e.g., HATU vs. EDCI) .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to predict metabolic stability or binding affinity .

Q. What strategies address low solubility in aqueous media during peptide synthesis?

  • Co-solvent Systems : Use DMSO/water mixtures or micellar catalysts (e.g., TPGS-750-M) .
  • Microwave-Assisted Synthesis : Enhances reaction rates in viscous media .
  • Side-Chain Modification : Introducing hydrophilic groups (e.g., PEG linkers) without altering the core structure .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via:

  • HPLC-UV : Detects hydrolysis products (e.g., free amine or carboxylic acid) .
  • LC-MS/MS : Identifies oxidative byproducts (e.g., N-oxide formation) . Buffered solutions (pH 2–9) assess pH-dependent decomposition kinetics .

Q. What methodologies quantify enantiomeric excess (ee) in complex mixtures?

  • Chiral Derivatization : Marfey’s reagent forms diastereomers separable by RP-HPLC .
  • Circular Dichroism (CD) : Detects optical activity differences between enantiomers in solution .

Q. How do steric effects from the tert-butyl and benzyl groups influence reaction kinetics?

Steric hindrance slows nucleophilic substitution but stabilizes intermediates in SN1 mechanisms. Computational models (e.g., ADF software) optimize reaction conditions (e.g., higher temperatures for sterically hindered couplings) .

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